molecular formula C13H12N4O2 B2504151 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide CAS No. 1179619-73-8

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2504151
CAS No.: 1179619-73-8
M. Wt: 256.265
InChI Key: YVIBTAGYMCYDFF-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound designed for research applications, featuring a molecular hybrid of two prominent pharmacophores: an indole ring and a 1,2,4-oxadiazole heterocycle. The indole scaffold is a nitrogen-containing bicyclic structure found in numerous biologically active molecules and FDA-approved drugs, particularly in oncology . The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups in medicinal chemistry . This specific molecular architecture makes the compound a valuable intermediate for researchers exploring new chemical entities in drug discovery programs. Compounds containing 1,2,4-oxadiazole and indole motifs have been investigated for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties, although the specific activity profile of this molecule requires further investigation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-15-12(19-17-8)7-14-13(18)11-6-9-4-2-3-5-10(9)16-11/h2-6,16H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIBTAGYMCYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide typically involves the reaction of an indole derivative with an oxadiazole precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the indole ring.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide. For instance:

  • A study reported that similar oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55

Antimicrobial Properties

The antimicrobial efficacy of compounds derived from indole and oxadiazole frameworks has also been explored. For example:

Table 2: Antimicrobial Activity Results

CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
5cS. aureus21
5hB. subtilis22
5bE. coliNot specified

Biological Studies

The compound's structural characteristics allow for various biological studies , particularly in understanding its mechanism of action:

  • Research has indicated that derivatives of this compound can protect against oxidative stress in cellular models, suggesting a role in neuroprotection and potential therapeutic benefits for conditions like Friedreich's ataxia .

Case Studies and Insights

Several case studies have provided insights into the applications of this compound:

  • Anticancer Study : A detailed investigation into the synthesis and biological evaluation of indole-based oxadiazoles revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Evaluation : Another study focused on the synthesis of new antimicrobial agents based on indole derivatives showed that modifications to the oxadiazole ring significantly enhanced antibacterial activity.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, while the oxadiazole ring can interact with different biological pathways. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Oxadiazole-Linked Compounds

Aromatic Substituents
  • Compound 45/50 (): These analogs replace the indole core with a benzamide scaffold and introduce a 3,5-dichloro-2-pyridinylaminoethyl group.
  • Compound 72 (): This derivative incorporates a 4,4-difluorocyclohexylmethyl group and a piperidinyl-benzimidazole system.
Heterocycle Modifications
  • The molecular weight (274.30 g/mol) and sulfur content may influence solubility and oxidative metabolism compared to the indole-based target compound (C₁₂H₁₀N₄O₂, ~258.24 g/mol) .
  • N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide () : This positional isomer (indole-3-carboxamide vs. indole-2) could shift binding orientation in enzyme active sites, as seen in IDO1 inhibitors where indole-2-carboxamides show higher activity .

Data Table: Key Properties of Selected Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide (Target) Indole-2-carboxamide 3-methyl-1,2,4-oxadiazole ~258.24 High metabolic stability -
Compound 45/50 () Benzamide 3,5-Dichloro-2-pyridinylaminoethyl ~450.00 (estimated) Enhanced hydrophobic interactions
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide (24) Indole-2-carboxamide Benzimidazole-methylbenzyl ~393.44 IDO1 inhibition (IC₅₀ < 100 nM)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole 3-methyl-1,2,4-oxadiazole 274.30 Sulfur-mediated hydrogen bonding
Compound 72 () Benzimidazole 4,4-Difluorocyclohexylmethyl, Piperidinyl ~500.00 (estimated) Potential CNS penetration

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is a compound that combines the indole and oxadiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole ring fused with an oxadiazole derivative. The specific molecular formula is C12H12N4O3C_{12}H_{12}N_{4}O_{3} with a molecular weight of approximately 248.25 g/mol. The structural features contribute to its potential pharmacological properties.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown selective inhibition against various cancer cell lines, including melanoma and pancreatic cancer cells. A study highlighted that certain oxadiazole derivatives exhibited IC50 values in the sub-micromolar range against human cancer cell lines such as MCF-7 and SK-MEL-2 .

CompoundCell LineIC50 (µM)Mechanism of Action
16aSK-MEL-20.89Apoptosis induction
17aMCF-70.65Cell cycle arrest at G0-G1 phase
17bPANC-12.41DNA replication disruption

These findings suggest that this compound may possess similar anticancer properties due to its oxadiazole component.

Anti-inflammatory Activity

Oxadiazoles are also recognized for their anti-inflammatory effects. The incorporation of the indole moiety can enhance these properties by modulating inflammatory pathways. Studies have shown that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt the cell cycle at critical checkpoints.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

Case Study 1 : A study on oxadiazole derivatives demonstrated their ability to selectively inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors. Compounds showed nanomolar inhibitory concentrations against CA IX and CA XII, indicating potential for targeted cancer therapy .

Case Study 2 : Another research effort evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines under hypoxic conditions. The results indicated that certain compounds exhibited enhanced cytotoxicity under low oxygen levels, mimicking tumor microenvironments .

Q & A

Basic: What are the optimal synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in acetic acid .
  • Step 2: Coupling the oxadiazole intermediate with 1H-indole-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization strategies:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 30–60 min at 120°C) compared to conventional reflux (3–5 hours) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/acetic acid) improves yield (reported 65–78%) .

Basic: Which analytical techniques are most reliable for characterizing the compound’s structure, and how can spectral discrepancies be resolved?

Answer:
Key techniques include:

  • NMR spectroscopy:
    • ¹H NMR: Look for indole NH (~12 ppm) and oxadiazole CH3 (~2.5 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (C=O at ~165–170 ppm) .
  • Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <3 ppm error .
  • IR spectroscopy: Identify amide C=O stretch (~1680 cm⁻¹) .

Resolving discrepancies:

  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions .

Advanced: How can researchers validate the proposed mechanism of action (e.g., kinase inhibition) for this compound?

Answer:
Methodological approaches:

  • Enzymatic assays: Test inhibitory activity against recombinant kinases (e.g., EGFR, Aurora kinases) using ADP-Glo™ or fluorescence-based assays .
  • Cellular target engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
  • Mutagenesis studies: Introduce point mutations in kinase ATP-binding pockets to assess binding specificity .

Data interpretation:

  • Correlate IC50 values (reported 0.1–10 µM for kinase inhibitors) with cellular proliferation assays (e.g., MTT in cancer cell lines) .

Advanced: How should contradictory bioactivity data across studies be reconciled (e.g., varying IC50 values)?

Answer:
Potential causes and solutions:

Factor Impact Resolution
Assay conditions pH, ionic strength affect binding kineticsStandardize buffer systems (e.g., Tris-HCl pH 7.4)
Cell line variability Genetic background alters target expressionUse isogenic cell lines or CRISPR-edited models
Compound purity Impurities (>5%) skew resultsRe-purify via prep-HPLC (≥95% purity)

Basic: What are the key stability considerations for this compound under different storage and experimental conditions?

Answer:

  • Thermal stability: DSC analysis shows decomposition onset at ~150°C . Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic stability: Susceptible to hydrolysis in aqueous buffers (pH >8); use fresh DMSO stock solutions .
  • Long-term storage: Lyophilized form remains stable for >6 months at –80°C .

Advanced: How can the oxadiazole ring be functionalized to enhance target selectivity while minimizing off-target effects?

Answer:
Strategies:

  • Introduce electron-withdrawing groups (e.g., –CF3) at the 3-methyl position to modulate electron density and binding .
  • Replace the methyl group with bioisosteres (e.g., cyclopropyl) to improve metabolic stability .

Case study:

  • Compound 68 (methyl substitution) showed 78% yield and improved antiplasmodial activity vs. parent structure .

Advanced: What crystallographic techniques are suitable for determining the compound’s 3D structure, and how do intermolecular interactions influence activity?

Answer:

  • Single-crystal XRD: Resolve intramolecular C–H⋯N hydrogen bonds and π-π stacking between indole and oxadiazole rings .
  • Impact on activity: Stronger intermolecular interactions (e.g., C–H⋯O) correlate with higher melting points (130–150°C) and improved solubility in DMSO .

Advanced: How can systematic SAR studies be designed to explore the pharmacophore of this compound?

Answer:
SAR design template:

Position Modification Biological Outcome
Indole C-3Halogen substitution (e.g., Cl)Increased logP (2.1 → 2.8) and cytotoxicity
Oxadiazole C-5Alkyl chain elongationReduced metabolic clearance (t1/2: 2 → 4 h)

Basic: What safety precautions are recommended when handling this compound, based on its SDS data?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of dust (LD50 >500 mg/kg in rodents) .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling (e.g., molecular docking) predict binding modes to novel targets?

Answer:

  • Software: AutoDock Vina or Schrödinger Suite for docking into homology-modeled pockets .
  • Validation: Compare predicted ΔG values with experimental Kd (e.g., –9.5 kcal/mol ≈ 100 nM binding) .

Case study:

  • Docking of prot_mol00037 into SARS-CoV-2 main protease (PDB: 6LU7) suggested H-bonding with His41 .

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